Ac-asp-ome
CAS No.: 4910-47-8
Cat. No.: VC21542723
Molecular Formula: C7H11NO5
Molecular Weight: 189.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4910-47-8 |
---|---|
Molecular Formula | C7H11NO5 |
Molecular Weight | 189.17 g/mol |
IUPAC Name | (3S)-3-acetamido-4-methoxy-4-oxobutanoic acid |
Standard InChI | InChI=1S/C7H11NO5/c1-4(9)8-5(3-6(10)11)7(12)13-2/h5H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m0/s1 |
Standard InChI Key | KCNZNZZVMFPESV-YFKPBYRVSA-N |
Isomeric SMILES | CC(=O)N[C@@H](CC(=O)O)C(=O)OC |
SMILES | CC(=O)NC(CC(=O)O)C(=O)OC |
Canonical SMILES | CC(=O)NC(CC(=O)O)C(=O)OC |
Introduction
Chemical Identity and Fundamental Properties
Ac-Asp-OMe, also known as N-acetyl-L-aspartic acid methyl ester or acetyl-L-aspartic acid α-methyl ester, is a derivative of the amino acid aspartic acid. It features an acetyl group attached to the nitrogen of the amino group and a methoxy group on the α-carboxylic acid . The compound is identified by the following properties:
Property | Information |
---|---|
CAS Registry Number | 4910-47-8 |
Molecular Formula | C₇H₁₁NO₅ |
Molecular Weight | 189.17 g/mol |
IUPAC Name | (3S)-3-acetamido-4-methoxy-4-oxobutanoic acid |
Optical Rotation | [α]D = -16 ± 2° (C=1 in MeOH) |
Physical State | Typically a white to off-white crystalline powder |
Ac-Asp-OMe possesses several unique identifiers including the InChI key KCNZNZZVMFPESV-YFKPBYRVSA-N and MDL number MFCD00080825, which are useful for database searches and compound identification in research settings .
Structural Characteristics
Physical and Chemical Properties
Ac-Asp-OMe demonstrates several important physicochemical properties that influence its behavior in biological systems and research applications:
Property | Value | Reference |
---|---|---|
LogP | -0.8612 | |
Topological Polar Surface Area (TPSA) | 92.7 | |
Hydrogen Bond Acceptors | 4 | |
Hydrogen Bond Donors | 2 | |
Rotatable Bonds | 4 | |
Solubility | Soluble in polar solvents (water, methanol) |
The compound's negative LogP value indicates its hydrophilic nature, while its moderate polar surface area and hydrogen bonding capabilities contribute to its solubility profile .
Synthesis and Production Methods
The production of Ac-Asp-OMe typically involves the modification of L-aspartic acid through a series of chemical reactions. Based on related patents and literature, the synthesis generally follows these pathways:
From L-aspartic Acid
A common method involves starting with L-aspartic acid as the raw material, followed by:
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Protection of the amino group using acetylation with acetic anhydride
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Selective esterification of the α-carboxylic acid with methanol
A patent describing a related synthesis for N-acetyl-L-aspartic acid details salification protection by hydrogen bromide, acetylation with acetic anhydride, and subsequent processing . This approach could be modified to include methylation of the carboxylic acid group to yield Ac-Asp-OMe.
Applications in Research and Industry
Ac-Asp-OMe has significant applications across multiple research fields:
Neuroscience Research
The compound is frequently used in studies focused on neurotransmitter systems and brain metabolism. It helps researchers understand conditions like Alzheimer's disease and other neurodegenerative disorders by serving as a model compound or precursor for investigating brain metabolism pathways .
Pharmaceutical Development
Ac-Asp-OMe serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its modified structure enhances drug efficacy and bioavailability in certain applications .
Peptide Synthesis and Biochemical Assays
The compound functions as a building block in peptide synthesis and is utilized in various biochemical assays to measure enzyme activity and metabolic pathways. This provides valuable insights into cellular functions and disease mechanisms .
Apoptosis and Caspase Research
Derivatives and analogs of Ac-Asp containing compounds are widely used in apoptosis research, particularly in studies involving caspases. The table below shows some related substrates and inhibitors used in this field:
Code | Compound | Specificity |
---|---|---|
3171-v | Ac-Asp-Glu-Val-Asp-MCA | Caspase-3/7/8 |
3172-v | Ac-Asp-Glu-Val-Asp-H (aldehyde) | Caspase-3/7/8 |
3220-v | Ac-Asp-Asn-Leu-Asp-MCA | Caspase-3 |
3221-v | Ac-Asp-Asn-Leu-Asp-H (aldehyde) | Caspase-3 |
This demonstrates the broader significance of acetylated aspartic acid derivatives in critical biological research areas .
Effects of Structural Modifications
N-Methylation Effects
Studies on the effects of N-methylation of amino acid derivatives (Ac-X-OMe) provide insights into how structural modifications affect properties such as solubility and conformation. Research has shown that N-methylation of amino acid derivatives increases:
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Lipophilicity (higher clog P values)
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Aqueous solubility (more negative ΔGsolv)
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Polarizability and dipole moment
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HOMO energy levels (less negative)
Additionally, N-methylation decreases EHOMO–LUMO and lowers the cis/trans amide energy barrier (EA). These findings are relevant when considering modifications to Ac-Asp-OMe for specific applications .
Supplier | Product Code/Reference | Purity | Package Sizes | Price Range (EUR) |
---|---|---|---|---|
CymitQuimica | 01-4000063 | >99% | 250mg, 1g | 153.00-457.00 € |
CymitQuimica | IN-DA00D9U2 | 97% | 100mg, 250mg, 1g | 193.00-551.00 € |
CymitQuimica | 10-F492755 | 98.0% | 100mg, 250mg, 1g, 5g, 10g | 129.00-1,661.00 € |
Bachem | 4000063 | Not specified | 250mg, 1g | Not specified |
ChemScene | CS-0208585 | 97% | 100mg | Not specified |
Chem Impex | 04341 | Not specified | 100mg | US$72.02 |
Most suppliers offer the compound in quantities ranging from 100mg to 10g, with purities generally above 97% .
Hazard Information | Details |
---|---|
GHS Pictogram | GHS07 |
Signal Word | Warning |
Hazard Statements | H302-H315-H319-H335 (Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation) |
Precautionary Statements | P261-P264-P270-P271-P280-P302+P352-P304+P340-P330-P362+P364-P405-P501 |
Storage Recommendation | Store at room temperature |
Shipping Temperature | Room temperature (continental US); may vary elsewhere |
This information emphasizes the need for proper handling protocols when working with this compound in research settings .
Related Compounds and Derivatives
Several related compounds provide context for understanding Ac-Asp-OMe and its applications:
D-Isomer and Other Derivatives
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H-D-Asp-OMe (CAS: 65414-78-0): The D-isomer counterpart with a free amino group
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Other protected amino acid methyl esters, such as those listed in the TCI catalog, including various acetylated amino acid methyl esters
Comparison with Similar Compounds
Research involving comparisons between Ac-Asp-OMe and other amino acid derivatives helps elucidate structure-activity relationships and the effects of specific modifications on physicochemical properties and biological activity.
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